molecular formula C14H12N2O4 B6382811 4-(3-Acetylaminophenyl)-2-nitrophenol, 95% CAS No. 1261946-11-5

4-(3-Acetylaminophenyl)-2-nitrophenol, 95%

Cat. No. B6382811
CAS RN: 1261946-11-5
M. Wt: 272.26 g/mol
InChI Key: DNQDGDAUMWLAIK-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-2-nitrophenol, commonly referred to as 4-ANP, is an organic compound with a wide range of applications in research and industry. It is a yellow crystalline solid that is soluble in water and organic solvents. 4-ANP is used in the synthesis of a variety of compounds including pharmaceuticals, dyes, and other organic compounds. Additionally, 4-ANP is used as a catalyst in a range of reactions and has been studied for its potential use in biomedical applications.

Scientific Research Applications

4-ANP has a wide range of applications in scientific research. It is used as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and dyes. Additionally, 4-ANP is used in the synthesis of organic compounds, such as polymers and monomers. It is also used in the synthesis of proteins and peptides. 4-ANP has been studied for its potential use in biomedical applications, such as drug delivery, tissue engineering, and gene therapy.

Mechanism of Action

The mechanism of action of 4-ANP is not yet fully understood. It is believed to act as a catalyst in the formation of covalent bonds between molecules. Additionally, 4-ANP may act as a proton donor or acceptor, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ANP have not been extensively studied. However, it is believed to have a low toxicity and is not likely to cause adverse effects in humans. Additionally, 4-ANP has been studied for its potential use in drug delivery and gene therapy, suggesting that it may have beneficial effects in these areas.

Advantages and Limitations for Lab Experiments

4-ANP has several advantages for use in laboratory experiments. It is relatively inexpensive, easily available, and has a wide range of applications. Additionally, it is soluble in water and organic solvents, making it easy to use in a variety of reactions. However, it is important to note that 4-ANP is a strong acid and should be handled with caution.

Future Directions

There are several potential future directions for the use of 4-ANP. It has been studied for its potential use in drug delivery and gene therapy, and further research in these areas may lead to new applications for 4-ANP. Additionally, 4-ANP may be used in the synthesis of other organic compounds, such as polymers and monomers. Finally, 4-ANP could be used as a catalyst in the synthesis of pharmaceuticals and dyes.

Synthesis Methods

4-ANP is synthesized by a two-step process. First, 3-aminophenol is coupled with acetic anhydride in the presence of a base catalyst, such as pyridine, to form 4-acetylaminophenol. This reaction is conducted in an aqueous solution. The second step involves the nitration of 4-acetylaminophenol with a mixture of nitric and sulfuric acids to form 4-ANP. This reaction is conducted in an organic solvent, such as dichloromethane.

properties

IUPAC Name

N-[3-(4-hydroxy-3-nitrophenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9(17)15-12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)16(19)20/h2-8,18H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQDGDAUMWLAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686286
Record name N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Acetylaminophenyl)-2-nitrophenol

CAS RN

1261946-11-5
Record name N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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